5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline
Overview
Description
5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents . This specific compound is characterized by the presence of a chloro group at the 5th position and a complex propoxy side chain at the 8th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions to form the quinoline ring . The chloro group is then introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
The propoxy side chain is attached through etherification reactions. This involves the reaction of the quinoline derivative with 3-(2-propan-2-yloxyphenoxy)propyl bromide in the presence of a base like potassium carbonate . The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticonvulsant and antihypertensive activities.
Mechanism of Action
The mechanism of action of 5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anticonvulsant and antihypertensive activities . The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with ion channels and receptors in the nervous system .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-chloro-8-(3-substituted propoxy)quinolines: These compounds have similar structures but differ in the substitution pattern on the quinoline ring.
5-Chloro-8-hydroxyquinoline: This compound has a hydroxyl group instead of the propoxy side chain.
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring fused to the quinoline core.
Uniqueness
5-Chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy side chain enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
5-chloro-8-[3-(2-propan-2-yloxyphenoxy)propoxy]quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-15(2)26-19-9-4-3-8-18(19)24-13-6-14-25-20-11-10-17(22)16-7-5-12-23-21(16)20/h3-5,7-12,15H,6,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATOYNLRYGHKCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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